2,1-Benzisothiazole-6-carbonitrile
Overview
Description
2,1-Benzisothiazole-6-carbonitrile is a nitrogen-sulfur heterocyclic aromatic organic compound with the molecular formula C8H4N2S. It belongs to the class of thiazoles and has a bicyclic structure. This compound is known for its bioactive properties and potential as a therapeutic agent in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,1-Benzisothiazole-6-carbonitrile can be synthesized through various methods, including:
Cyclization of Thioamides with Cyanogen Bromide: This method involves the reaction of thioamides with cyanogen bromide under controlled conditions.
Reaction of 2-Aminobenzonitrile with Sulfur and Triethylamine: This method involves the reaction of 2-aminobenzonitrile with sulfur and triethylamine to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzisothiazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The nitrile group in the compound makes it highly reactive towards nucleophiles, allowing for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,1-Benzisothiazole-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological research.
Medicine: Due to its bioactive properties, it has potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2,1-Benzisothiazole-6-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitrile group in the compound is highly reactive towards nucleophiles, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactive properties.
Comparison with Similar Compounds
1,2-Benzisothiazole: Another isomer of benzisothiazole with similar bioactive properties.
Benzoxazole: A related compound with a similar bicyclic structure but containing an oxygen atom instead of sulfur.
Benzothiazole: A compound with a similar structure but lacking the nitrile group.
Uniqueness: 2,1-Benzisothiazole-6-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group, which makes it highly reactive and versatile in various chemical reactions. Its bioactive properties and potential therapeutic applications further distinguish it from other similar compounds.
Properties
IUPAC Name |
2,1-benzothiazole-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQTVTZDHRVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.